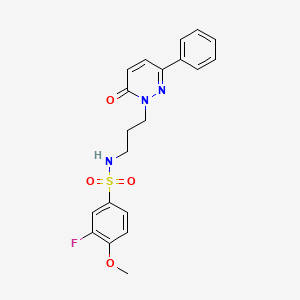
3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex chemical compound with a wide range of applications in both scientific research and industrial production. This compound is characterized by its unique molecular structure, which includes functional groups like fluorine, methoxy, and sulfonamide. These groups contribute to the compound's reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:
Initial Functional Group Introduction:
Sulfonamide Formation: : Conversion of the benzene derivative into a benzenesulfonamide through sulfonation followed by amination.
Pyridazinone Integration: : Attaching the pyridazinone moiety through nucleophilic substitution reactions or cross-coupling methods.
Final Assembly: : Combining the previously formed intermediates under controlled conditions, such as varying temperature, pH, and catalysts, to obtain the final product.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs. Continuous flow reactors and catalytic processes are typically employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized at the methoxy group or other susceptible sites, forming corresponding oxidized products.
Reduction: : Reduction reactions can occur at the sulfonamide or pyridazinone groups, often leading to amine derivatives.
Substitution: : Halogen substitution at the fluorine site or nucleophilic substitution at the methoxy or sulfonamide groups.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the desired transformations efficiently.
Major Products
The major products formed depend on the specific reaction pathway, but they include oxidized derivatives, reduced amine products, and substituted variants of the original compound.
Aplicaciones Científicas De Investigación
This compound is utilized in several scientific fields:
Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biochemical assays to explore protein interactions and enzyme kinetics.
Medicine: : Potential therapeutic applications, including drug design and discovery due to its unique molecular structure.
Industry: : Used in the development of novel materials and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: : The interactions can modulate signaling pathways, affecting cellular functions and physiological responses.
Comparación Con Compuestos Similares
Comparing this compound to others with similar structures highlights its uniqueness:
3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Characterized by its specific functional groups and reactivity.
Similar Compounds: : Other sulfonamides, fluorinated aromatics, and pyridazinones, which may share some properties but differ in activity and applications.
Uniqueness: : The combination of fluoro, methoxy, and sulfonamide groups in this particular arrangement provides distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-19-10-8-16(14-17(19)21)29(26,27)22-12-5-13-24-20(25)11-9-18(23-24)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYFJQMULQDJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)
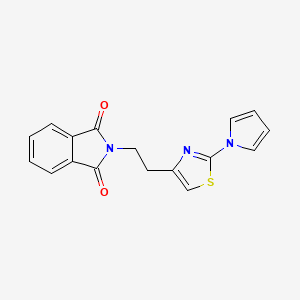
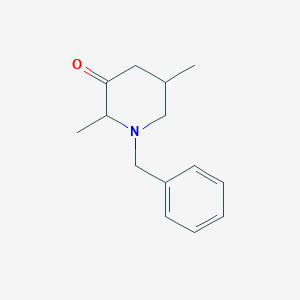

![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)
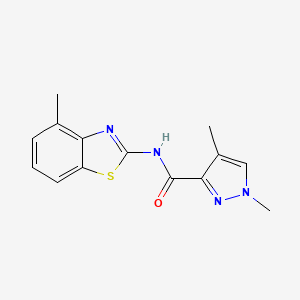
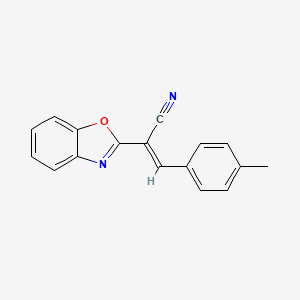
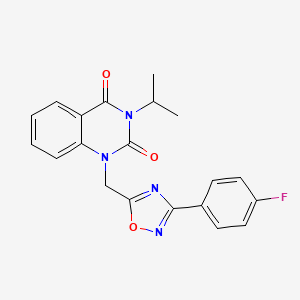
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879056.png)
![5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2879059.png)
